molecular formula C15H14BrClN2O2 B4588458 1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea

1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B4588458
M. Wt: 369.64 g/mol
InChI Key: JPUQUQDPPGNXBW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea can be synthesized through a multi-step process involving the following key steps:

    Nitration and Halogenation: The starting material, 2-chloro-4-bromonitrobenzene, undergoes nitration and halogenation reactions to introduce the bromine and chlorine substituents on the aromatic ring.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.

    Urea Formation: The resulting amine is then reacted with 2-methoxy-5-methylphenyl isocyanate to form the desired urea compound. This reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups and overall structure.

    Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions, resulting in the formation of amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

  • Substitution reactions can yield various substituted derivatives.
  • Oxidation and reduction reactions can lead to the formation of different functionalized compounds.
  • Hydrolysis results in the formation of amines and carbon dioxide.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen and methoxy substituents can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(4-Bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(4-Bromo-2-chlorophenyl)-3-phenylurea:

    1-(4-Bromo-2-chlorophenyl)-3-(2-methoxyphenyl)urea: Lacks the methyl substituent, which may affect its reactivity and biological activity.

    1-(4-Bromo-2-chlorophenyl)-3-(2-methylphenyl)urea:

The uniqueness of this compound lies in the specific combination of substituents on the aromatic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c1-9-3-6-14(21-2)13(7-9)19-15(20)18-12-5-4-10(16)8-11(12)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUQUQDPPGNXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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